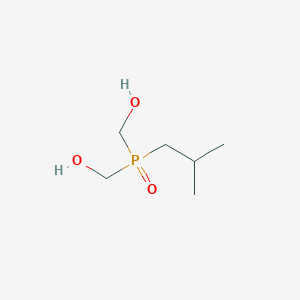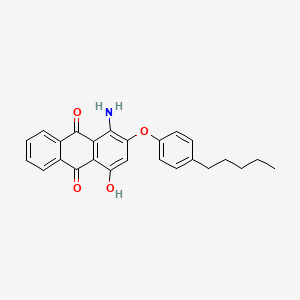
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)-: is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound features an anthracenedione core with amino, hydroxy, and pentylphenoxy substituents, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)- typically involves multiple steps:
Starting Material: The process begins with 9,10-anthracenedione.
Amination: Introduction of the amino group at the 1-position using reagents like ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxy group at the 4-position, often achieved through oxidation reactions.
Phenoxy Substitution: The final step involves the substitution of a phenoxy group at the 2-position, which can be achieved through nucleophilic aromatic substitution reactions using appropriate phenol derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can target the carbonyl groups in the anthracenedione core.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Phenol derivatives and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroquinones or reduced anthracenedione derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the phenol used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as an intermediate in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of high-performance dyes and pigments.
- Investigated for use in organic electronic materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-pentylphenoxy)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins involved in oxidative stress and cellular respiration.
Pathways: The compound can interfere with electron transport chains and induce oxidative stress, leading to cell death in certain microorganisms and cancer cells.
Comparison with Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
Uniqueness:
- The presence of the pentylphenoxy group distinguishes it from other anthraquinone derivatives, potentially enhancing its lipophilicity and biological activity.
- Its unique substitution pattern may confer specific electronic and steric properties, making it valuable in specialized applications.
Properties
CAS No. |
67875-20-1 |
|---|---|
Molecular Formula |
C25H23NO4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO4/c1-2-3-4-7-15-10-12-16(13-11-15)30-20-14-19(27)21-22(23(20)26)25(29)18-9-6-5-8-17(18)24(21)28/h5-6,8-14,27H,2-4,7,26H2,1H3 |
InChI Key |
FMJLZDIPOPILLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


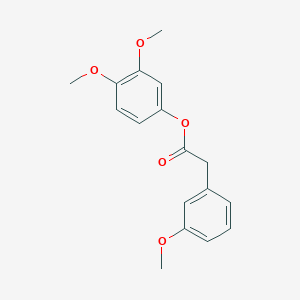
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
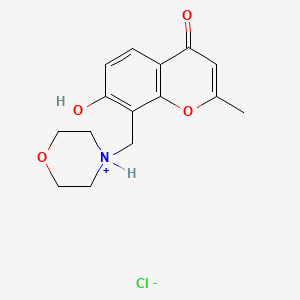
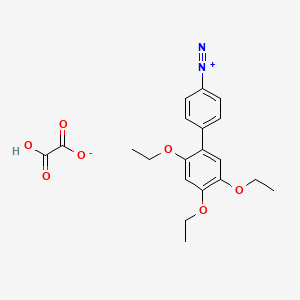
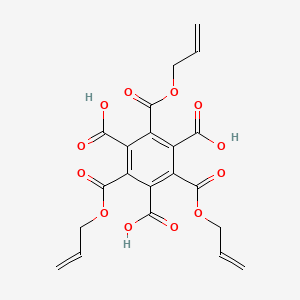
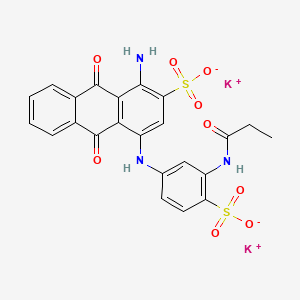
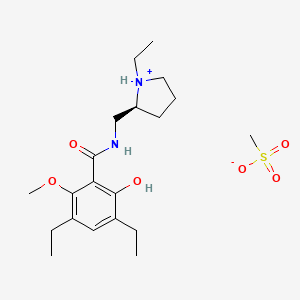
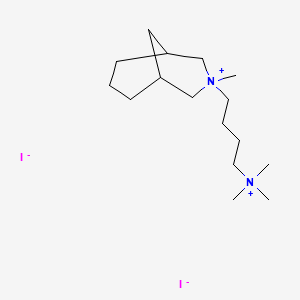
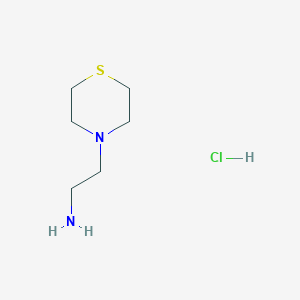
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
